Cas no 47747-56-8 (Talampicillin)

Talampicillin structure
Talampicillin structure
Nome del prodotto:Talampicillin
Numero CAS:47747-56-8
MF:C24H23N3O6S
MW:481.520924806595
CID:93780
PubChem ID:71447

Talampicillin Proprietà chimiche e fisiche

Nomi e identificatori

    • Talampicillin
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, (2S,5R,6R)-
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, [2S-[2a,5a,6b(S*)]]-
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-aminophenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, (2S,5R,6R)- (9CI)
    • 3-Phthalidyl D-2-amino-2-phenylacetamidopenicillanic acid
    • Ampicillin phthalidyl ester
    • (3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • PC 183
    • Talampicilina
    • Talampicilline
    • Prestwick0_001010
    • EINECS 256-332-3
    • SCHEMBL34338
    • D08557
    • TALAMPICILLIN HYDROCHLORIDE [JAN]
    • BRL-8988
    • CHEBI:9391
    • AKOS040754136
    • TALAMPICILLIN [MI]
    • Talampicillinum
    • Talampicilina [INN-Spanish]
    • SPBio_003020
    • (2S,5R,6R)-6-((R)-2-AMINO-2-PHENYLACETAMIDO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID ESTER WITH 3-HYDROXYPHTHALIDE
    • (2S,6R)-3-oxo-1,3-dihydroisobenzofuran-1-yl 6-((R)-2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • Talampicillin [INN:BAN]
    • Talampicilline [INN-French]
    • Talampicillinum [INN-Latin]
    • 47747-56-8
    • 3-oxo-1,3-dihydro-2-benzofuran-1-yl (2S,5R,6R)-6-{[(2R)-2-amino-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • DB13814
    • Prestwick1_001010
    • Phthalidyl-((1)-6-(2-amino-2-phenylacetamido)penicillanat)
    • Prestwick2_001010
    • Q3980350
    • CHEMBL1619785
    • BSPBio_001139
    • BPBio1_001253
    • BRL 8988
    • UNII-29OJI73DPC
    • AB00514716
    • TALAMPICILLIN [INN]
    • Talampicillin (INN)
    • 29OJI73DPC
    • Talpen
    • Prestwick3_001010
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, (2S-(2alpha,5alpha,6beta(S*)))-
    • GTPL12289
    • TALAMPICILLIN [WHO-DD]
    • 3-Phthalidyl (2S,5R,6R)-6-((R)-2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat
    • Ampicillin, Phthalidyl
    • Talampicillinum (INN-Latin)
    • 3-oxo-1,3-dihydro-2-benzofuran-1-yl (2S,5R,6R)-6-(((2R)-2-amino-2-phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
    • Talampicilina (INN-Spanish)
    • Phthalidyl Ampicillin
    • J01CA15
    • DTXCID4028096
    • SOROUYSPFADXSN-SUWVAFIASA-N
    • DTXSID1048540
    • Talampicilline (INN-French)
    • talampicillina
    • (3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-(((2R)-2-amino-2-phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
    • Inchi: InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28)/t15-,16-,17+,20-,23?/m1/s1
    • Chiave InChI: SOROUYSPFADXSN-SUWVAFIASA-N
    • Sorrisi: C1C=CC([C@H](C(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(OC2OC(=O)C3=CC=CC=C23)=O)=O)N)=CC=1

Proprietà calcolate

  • Massa esatta: 481.13100
  • Massa monoisotopica: 481.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 875
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 153A^2
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 770.9°Cat760mmHg
  • Punto di infiammabilità: 420°C
  • Indice di rifrazione: 1.693
  • PSA: 153.33000
  • LogP: 2.67500
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd